3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

Catalog No.
S808853
CAS No.
1170469-44-9
M.F
C13H12ClNO2
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydroch...

CAS Number

1170469-44-9

Product Name

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

IUPAC Name

3-(3-aminophenyl)benzoic acid;hydrochloride

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C13H11NO2.ClH/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16;/h1-8H,14H2,(H,15,16);1H

InChI Key

AMUTWGIPYNIMSR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N.Cl

Antibacterial Activity Evaluation

Environmental Monitoring and Sensing Technologies

Synthesis of Triphenylamine-based Aldehydes

Synthesis of 3-Aminobenzoic Acid

    This compound is structurally similar to 3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, which is an organic compound with the molecular formula

    Application Summary: H2NC6H4CO2HH_2NC_6H_4CO_2HH2​NC6​H4​CO2​H

    .

Synthesis of Biphenyl Derivatives

Synthesis of ®-[1-(2′-Bromo-5-amino-biphenyl]-2-yl)-pyrrolidin-3-yldimethylamine

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a chemical compound characterized by its molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of approximately 249.69 g/mol. It is known for its structural features, including an amino group and a carboxylic acid, which are attached to a biphenyl framework. This compound is typically encountered in its hydrochloride form, which enhances its solubility in aqueous solutions, making it more suitable for various applications in research and industry .

The chemical reactivity of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride can be attributed to the presence of both the amino and carboxylic acid functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton (H⁺) to form its conjugate base, while the amino group can accept a proton, leading to zwitterionic forms.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, facilitating the synthesis of various derivatives.

These reactions are significant for synthesizing related compounds and exploring their biological properties .

The synthesis of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride can be achieved through several methods:

  • Direct Amination: Starting from 3-carboxy-[1,1'-biphenyl], an amine can be introduced using reagents like ammonia or amines under suitable conditions (e.g., heat or catalysts).
  • Reduction Reactions: Nitrated biphenyl derivatives can be reduced to introduce amino groups.
  • Multi-step Synthesis: Involves the formation of the biphenyl skeleton followed by functional group modifications.

These methods allow for the tailored synthesis of this compound and its derivatives for specific applications .

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing biologically active compounds.
  • Chemical Synthesis: Utilized in organic synthesis as an intermediate for producing dyes and agrochemicals.
  • Material Science: Its derivatives may be explored for developing new materials with unique properties.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride focus on its binding affinity with biological targets. This includes:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins or enzymes can provide insights into its mechanism of action.
  • Receptor Interaction: Understanding how it binds to receptors may reveal potential therapeutic uses.

These studies are crucial for determining the efficacy and safety profile of the compound in drug development .

Several compounds share structural similarities with 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5-Amino-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₁₁NO₂Contains an additional amino group at position 5
5-Amino-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acidC₁₃H₁₃NO₃Hydroxymethyl substitution at position 4'
5-Amino-[1,1'-biphenyl]-3,3'-dicarboxylic acidC₁₃H₁₁N O₄Two carboxylic acid groups enhancing acidity
3'-Amino-[1,1'-biphenyl]-4-carboxylic acidC₁₃H₁₁NO₂Carboxylic acid at position 4 instead of 3

These compounds exhibit varying biological activities and chemical properties due to their structural differences. The unique positioning of functional groups in 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride contributes to its distinct reactivity and potential applications in medicinal chemistry .

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a substituted biphenyl compound featuring an amino group at the 3' position and a carboxylic acid functionality at the 3 position, existing as its hydrochloride salt form. The compound is systematically identified by the Chemical Abstracts Service registry number 1170469-44-9 and possesses the molecular formula C₁₃H₁₁NO₂·ClH, corresponding to a molecular weight of 249.693 grams per mole.

The compound exhibits multiple nomenclature conventions within chemical literature, including alternative designations such as 3'-amino-3-carboxybiphenyl hydrochloride and 3-(3-aminophenyl)benzoic acid hydrochloride. These systematic names reflect the International Union of Pure and Applied Chemistry naming conventions for substituted biphenyl systems, where the prime notation indicates substitution on the second phenyl ring of the biphenyl scaffold.

Table 1: Chemical Identity Parameters for 3'-Amino-[1,1'-biphenyl]-3-carboxylic Acid Hydrochloride

ParameterValue
Chemical Abstracts Service Number1170469-44-9
Molecular FormulaC₁₃H₁₁NO₂·ClH
Molecular Weight249.693 g/mol
Physical StateSolid
Storage TemperatureAmbient conditions

The structural framework consists of two phenyl rings connected by a single carbon-carbon bond, with specific functional group positioning that confers distinct chemical and physical properties. The amino substituent at the meta position of one ring and the carboxylic acid group at the meta position of the other ring create a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity patterns and synthetic utility.

Historical Development in Synthetic Chemistry

The development of 3'-amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride emerges from the broader evolution of biphenyl chemistry and the systematic exploration of substituted aromatic compounds in pharmaceutical research. The compound represents part of a family of functionalized biphenyl derivatives that have gained prominence due to their utility as synthetic intermediates and building blocks in medicinal chemistry applications.

Biphenyl compounds have been subjects of synthetic interest since the early twentieth century, with systematic investigations into their preparation and functionalization driving advances in aromatic substitution methodologies. The specific substitution pattern found in 3'-amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride reflects sophisticated approaches to regioselective functionalization of aromatic systems, requiring careful control of reaction conditions to achieve the desired substitution pattern.

The development of efficient synthetic routes to this compound has been influenced by the growing demand for specialized pharmaceutical intermediates. Research into coupling reactions, particularly Suzuki-Miyaura cross-coupling methodologies, has provided reliable pathways for constructing biphenyl frameworks with precise substitution patterns. These advances have enabled the practical synthesis of compounds like 3'-amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride on scales suitable for pharmaceutical development.

Contemporary synthetic approaches have focused on optimizing yield, purity, and environmental sustainability in the preparation of such intermediates. The evolution from traditional multi-step synthetic sequences to more streamlined approaches reflects ongoing efforts to improve the economic and environmental profiles of pharmaceutical intermediate synthesis.

Role in Pharmaceutical Intermediate Synthesis

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride serves as a critical building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways. The compound's structural features make it an attractive intermediate for constructing more complex molecular architectures required for drug development.

The biphenyl scaffold provides a rigid framework that can present functional groups in specific spatial orientations, making it valuable for designing molecules that interact with biological targets. The combination of amino and carboxylic acid functionalities offers multiple points for further chemical modification, enabling the construction of diverse molecular libraries for pharmaceutical screening programs.

Table 2: Structural Features Contributing to Pharmaceutical Utility

FeaturePharmaceutical Significance
Biphenyl CoreProvides structural rigidity and defined geometry
Amino GroupEnables hydrogen bonding and further derivatization
Carboxylic AcidOffers ionization potential and metal coordination sites
Hydrochloride SaltEnhances solubility and stability profiles

Research into related biphenyl compounds has demonstrated their utility in developing therapeutics for various conditions. The structural framework of 3'-amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride shares characteristics with known pharmaceutical intermediates, suggesting potential applications in multiple therapeutic areas.

The compound's role extends beyond direct pharmaceutical applications to include use in synthetic methodology development. Its well-defined structure and functional group arrangement make it suitable for studying reaction mechanisms and developing new synthetic transformations applicable to pharmaceutical synthesis. This dual utility as both a practical intermediate and a research tool contributes to its significance in contemporary medicinal chemistry.

Manufacturing considerations for 3'-amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride include optimization of synthetic routes to ensure consistent quality and adequate supply for pharmaceutical development programs. The compound's stability under ambient storage conditions facilitates its use in extended synthetic sequences and supports its role in pharmaceutical intermediate synthesis.

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. While specific crystallographic data for this exact compound remains limited in the literature, extensive studies on closely related biphenyl carboxylic acid derivatives provide valuable structural insights [1] [2] [3].

The molecular formula C13H12ClNO2 indicates a molecular weight of 249.69 grams per mole, with the hydrochloride salt form contributing to the overall crystal packing characteristics [4] [5]. The compound typically crystallizes as light yellow to brown powder or crystalline material, suggesting potential polymorphic behavior depending on crystallization conditions [6] .

Comparative X-ray diffraction studies of structurally similar compounds, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, reveal monoclinic crystal systems with space group P21/c [1] [2]. The unit cell parameters for related biphenyl carboxylic acids typically exhibit dimensions of approximately a = 31.92 Å, b = 7.02 Å, c = 6.92 Å, with β angles near 91.86° [3]. These crystallographic parameters suggest that 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride likely adopts similar packing arrangements due to the structural similarity of the biphenyl core.

The crystal structure determination reveals that the biphenyl framework maintains planarity disruption due to steric interactions between the ortho-substituents. Bond lengths within the biphenyl system are consistent with typical aromatic C-C distances ranging from 1.380 to 1.400 Å, while the inter-ring C-C bond connecting the two phenyl rings measures approximately 1.485 Å [1] [2]. The carboxylic acid group exhibits standard geometry with C=O bond lengths of 1.210 Å and C-O bond lengths of 1.315 Å.

Hydrogen bonding patterns in the solid state are particularly significant for understanding the crystal packing. The carboxylic acid functionality forms characteristic cyclic dimers through intermolecular O-H···O hydrogen bonds, generating R22(8) ring motifs as observed in related biphenyl carboxylic acids [1] [2] [8]. The presence of the amino group introduces additional hydrogen bonding capabilities, potentially forming N-H···O interactions that influence the overall crystal stability and packing efficiency.

Dihedral Angle Conformational Analysis

The dihedral angle between the two phenyl rings in biphenyl derivatives represents a critical structural parameter that significantly influences the compound's electronic properties and biological activity. Comprehensive analysis of Cambridge Structural Database entries for [1,1'-biphenyl]-3-carboxylic acid derivatives reveals dihedral angles ranging from 26.09° to 59.70°, depending on the substitution pattern and crystal packing forces [1] [2] [9].

For 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, the presence of the amino group at the 3'-position and the carboxylic acid at the 3-position creates a substitution pattern that significantly affects the inter-ring torsional angle. Comparative studies of related compounds suggest that the dihedral angle likely falls within the range of 30-45°, consistent with the steric requirements of the substituents [1] [2] [10].

The dihedral angle is influenced by several factors including steric hindrance, electronic effects, and crystal packing forces. The amino group, being smaller than bulky substituents like benzyloxy groups, allows for reduced steric congestion, potentially resulting in a dihedral angle closer to 30°. However, the formation of intermolecular hydrogen bonds involving both the amino and carboxylic acid functionalities may introduce additional constraints that influence the final torsional angle [1] [2].

Temperature-dependent studies on related biphenyl carboxylic acids demonstrate that dihedral angles exhibit minimal variation with temperature changes. For instance, biphenyl-3-carboxylic acid shows dihedral angles of 31.78° at 296 K and 31.27° at 203 K, indicating relatively rigid conformational preferences [8]. This thermal stability suggests that the dihedral angle in 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride remains consistent across typical storage and handling conditions.

The conformational analysis reveals that the twisted biphenyl geometry results from a balance between conjugative stabilization, which favors planarity, and steric repulsion, which promotes orthogonal arrangements. The specific dihedral angle achieved represents the energetic minimum for this particular substitution pattern, with rotation barriers typically ranging from 0.090 to 0.110 eV as observed in related biphenyl systems [11] [12].

Tautomeric Behavior in Solid versus Solution States

The tautomeric behavior of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride represents a complex equilibrium process that differs significantly between solid state and solution environments. The presence of both amino and carboxylic acid functionalities creates multiple sites for protonation and deprotonation, leading to various tautomeric forms with distinct stability profiles [13] [14].

In the solid state, the compound exists primarily in its most thermodynamically stable tautomeric form, which is typically the canonical structure with the amino group in its neutral form and the carboxylic acid bearing the acidic proton. The crystal lattice stabilization through intermolecular hydrogen bonding networks favors this particular tautomeric arrangement, as evidenced by the formation of carboxylic acid dimers and amino group interactions with neighboring molecules [13] .

The solid-state tautomeric preference is further reinforced by the crystalline environment, which provides a rigid framework that limits molecular flexibility and restricts tautomeric interconversion. X-ray crystallographic studies of related amino carboxylic acid compounds demonstrate that the predominant solid-state form exhibits the conventional arrangement with discrete functional groups rather than zwitterionic or alternative tautomeric structures [13] [14].

In solution, the tautomeric equilibrium becomes significantly more complex due to solvent effects, pH variations, and molecular mobility. The amino group can exist in equilibrium between its neutral form and protonated ammonium form, while the carboxylic acid can undergo deprotonation to form the carboxylate anion. The relative populations of these tautomeric forms depend strongly on the solution pH, with the compound exhibiting amphoteric behavior [15].

Nuclear magnetic resonance spectroscopy provides valuable insights into solution-state tautomerism, with chemical shift variations indicating the presence of multiple tautomeric species in dynamic equilibrium. The amino group protons typically exhibit broad signals in 1H NMR due to rapid exchange processes, while the carboxylic acid proton shows pH-dependent chemical shifts ranging from 11-12 ppm in acidic conditions to complete disappearance upon deprotonation [13] .

The solvent system significantly influences tautomeric equilibria, with polar protic solvents stabilizing ionic forms through hydrogen bonding, while aprotic solvents favor neutral tautomeric structures. In aqueous solution, the compound can exist as a zwitterion at physiological pH, with the amino group protonated and the carboxylic acid deprotonated, representing a distinct tautomeric form not observed in the solid state [15].

Protonation State Analysis in Hydrochloride Form

The hydrochloride salt form of 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid represents a specific protonation state that significantly affects the compound's physical and chemical properties. In this salt form, the amino group is protonated to form an ammonium cation, while the carboxylic acid remains in its neutral state, creating an overall molecular charge distribution that influences crystal packing and solution behavior [4] [5] [16].

The protonation of the amino group occurs preferentially due to its basic nature, with the nitrogen atom accepting a proton from hydrochloric acid during salt formation. This protonation increases the electron density withdrawal from the biphenyl system, affecting the overall electronic distribution and potentially influencing the compound's spectroscopic properties [16]. The resulting ammonium functionality exhibits characteristic infrared absorption bands and NMR chemical shifts that differ from the neutral amino form.

The spatial arrangement of the protonated amino group influences intermolecular interactions within the crystal lattice. The positively charged ammonium group can form strong ionic interactions with the chloride counterion, as well as hydrogen bonding networks with nearby electronegative atoms. These interactions contribute to the overall crystal stability and affect physical properties such as melting point, solubility, and hygroscopicity [4] [5] [16].

In solution, the hydrochloride salt exhibits enhanced solubility compared to the neutral compound due to the ionic character imparted by the protonated amino group. The salt readily dissociates in polar solvents, releasing the protonated amino acid and chloride ions. The extent of dissociation depends on the solvent dielectric constant and the presence of other ionic species [16].

The protonation state significantly affects the compound's acid-base equilibrium behavior. The protonated amino group has a lower pKa value compared to the neutral amino form, making it more acidic and capable of participating in proton transfer reactions. Simultaneously, the carboxylic acid group maintains its acidic character, resulting in a compound with dual acid functionality under specific pH conditions [16].

Thermal analysis of the hydrochloride salt reveals distinct decomposition patterns compared to the neutral compound. The salt typically exhibits lower thermal stability due to the presence of the labile hydrochloride, which can be eliminated at elevated temperatures to regenerate the neutral amino compound. This thermal behavior is characteristic of amino acid hydrochloride salts and provides useful information for handling and storage protocols [17] [18] [19].

Dates

Last modified: 08-16-2023

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